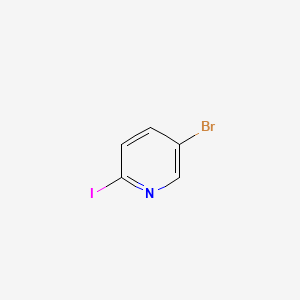

5-Brom-2-iodpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-2-iodopyridine involves halogenation reactions that introduce bromine and iodine into the pyridine ring. A notable method includes the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid, producing 5-Bromo-2-iodopyridine with an iodo substituent at the 2-position of the pyridine ring. This process highlights the reactivity and selectivity of halogen substituents in directing further functionalization of the pyridine nucleus (Bunker et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-iodopyridine is characterized by the presence of bromine and iodine atoms on the pyridine ring, which significantly influences its chemical behavior and reactivity. The crystal structure reveals weak intermolecular N—H⋯N hydrogen bonds linking molecules into chains, which impacts its melting point, solubility, and reactivity (Bunker et al., 2008).

Chemical Reactions and Properties

5-Bromo-2-iodopyridine participates in various chemical reactions, serving as a precursor for the synthesis of functionalized pyridines. Its utility is demonstrated in the preparation of 5-bromopyridyl-2-magnesium chloride, where it undergoes an iodo-magnesium exchange reaction. This intermediate facilitates the synthesis of a wide range of functionalized pyridine derivatives, showcasing the compound's versatility in organic synthesis (Song et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-2-iodopyridine, such as melting point, boiling point, and solubility, are influenced by the presence of the heavy halogen atoms. These properties are crucial for its handling and application in chemical syntheses. The detailed investigation of these properties enables chemists to optimize reaction conditions and purification processes.

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-iodopyridine, including reactivity, stability, and compatibility with various chemical reagents, are foundational to its application in organic synthesis. Its ability to undergo selective palladium-catalysed cross-coupling reactions exemplifies its utility in constructing complex molecular architectures. Such reactions facilitate the efficient synthesis of substituted pyrimidine compounds, highlighting the compound's role in expanding the toolbox of organic synthesis (Goodby et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthese von 5-Brompyridyl-2-magnesiumchlorid

5-Brom-2-iodpyridine kann zur Synthese von 5-Brompyridyl-2-magnesiumchlorid verwendet werden. Dies wird durch eine Reaktion mit einer Isopropylmagnesiumbromidlösung erreicht .

Herstellung von 5-Brom-2-pyridylzinkiodid

Eine weitere Anwendung von this compound ist die Synthese von 5-Brom-2-pyridylzinkiodid. Dies erfolgt durch Behandlung mit aktivem Zink in Tetrahydrofuran .

Produktion von 5-Brom-2-(Trifluormethyl)pyridin

this compound kann auch zur Herstellung von 5-Brom-2-(Trifluormethyl)pyridin verwendet werden. Dies wird durch eine Halogen/Trifluormethyl-Substitutionsreaktion erreicht .

Synthese von (5-Brompyridin-2-yl)zink(II)chlorid

Diese Verbindung kann durch einen mehrstufigen Prozess unter Verwendung von this compound synthetisiert werden .

Produktion von 5,5′-Dibrom-2,2′-bipyridin

this compound kann zur Synthese von 5,5′-Dibrom-2,2′-bipyridin verwendet werden . Diese Verbindung hat ausgezeichnete Koordinationsmerkmale und ist ein vielseitiger Baustein für die Synthese funktioneller Materialien .

Synthese von O,O′-Dimethyl Hyrtinadin A

5-Brom-2-iodpyrimidine kann zur Synthese von O,O′-Dimethyl Hyrtinadin A verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-2-iodopyridine is an organic compound that is primarily used as an intermediate in various organic reactions . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are the reactants in these reactions, such as arylboronic acids and alkynylzincs .

Mode of Action

The compound interacts with its targets through a process known as halogen displacement. In this process, the iodine or bromine atom in the 5-Bromo-2-iodopyridine molecule is replaced by another group, such as an arylboronic acid or alkynylzinc . This results in the formation of a new compound.

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-iodopyridine are those involved in the synthesis of various organic compounds. The compound’s ability to undergo halogen displacement makes it a valuable tool in the creation of a wide range of other compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

For example, its solubility in different solvents can affect its availability for reactions .

Result of Action

The primary result of 5-Bromo-2-iodopyridine’s action is the formation of new organic compounds. For example, it has been used in the synthesis of electrically color-changing compounds . The specific molecular and cellular effects of the compound’s action depend on the nature of the compounds it is used to synthesize.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-iodopyridine can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific solvent used . It should be stored in a dark, dry, and cool place to maintain its reactivity .

Biochemische Analyse

Biochemical Properties

5-Bromo-2-iodopyridine plays a significant role in biochemical reactions, particularly in the formation of C-N bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium and copper complexes, which catalyze the formation of C-N bonds. The compound’s halogen atoms facilitate these interactions by providing sites for nucleophilic substitution reactions . Additionally, 5-Bromo-2-iodopyridine can be used to synthesize biologically active molecules that interact with various biomolecules, enhancing its utility in biochemical research .

Cellular Effects

5-Bromo-2-iodopyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, leading to changes in cellular function. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, 5-Bromo-2-iodopyridine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 5-Bromo-2-iodopyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. The compound’s halogen atoms enable it to form strong interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Furthermore, 5-Bromo-2-iodopyridine can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-iodopyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 5-Bromo-2-iodopyridine can have sustained effects on cellular function, although its activity may diminish as it degrades . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-iodopyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . These dosage-dependent effects are crucial for determining the appropriate use of 5-Bromo-2-iodopyridine in research and therapeutic applications.

Metabolic Pathways

5-Bromo-2-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular function. Additionally, 5-Bromo-2-iodopyridine can influence metabolic flux and metabolite levels, further highlighting its role in biochemical research .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-iodopyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical activity. Understanding the transport and distribution of 5-Bromo-2-iodopyridine is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of 5-Bromo-2-iodopyridine can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

5-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNBRDZXJMPDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343988 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223463-13-6 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223463-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Bromo-2-iodopyridine in organic synthesis?

A1: 5-Bromo-2-iodopyridine serves as a versatile building block for synthesizing various functionalized pyridines. Its reactivity stems from the difference in reactivity between the bromine and iodine substituents. For instance, it readily undergoes iodo-magnesium exchange reactions to generate 5-bromopyridyl-2-magnesium chloride, a valuable Grignard reagent. [] This reagent can subsequently react with diverse electrophiles, offering a route to a range of functionalized pyridine derivatives. []

Q2: Can you provide an example of a practical application of 5-Bromo-2-iodopyridine in complex molecule synthesis?

A2: The synthesis of Lonafarnib, a potent anticancer agent, highlights the utility of 5-Bromo-2-iodopyridine. Applying the iodo-magnesium exchange methodology to 5-bromo-2-iodo-3-picoline, a derivative of 5-Bromo-2-iodopyridine, provides a simplified and cost-effective route to a crucial intermediate in Lonafarnib synthesis. []

Q3: Are there alternative synthetic approaches utilizing 5-Bromo-2-iodopyridine for constructing substituted pyridines?

A3: Beyond Grignard reagent formation, 5-Bromo-2-iodopyridine can be employed to generate 5‐bromo‐2‐pyridylzinc iodide through reaction with Rieke zinc. [] This organozinc reagent exhibits reactivity towards activated organic halides in coupling reactions, furnishing another pathway for accessing diverse 2-substituted 5-bromopyridines. []

Q4: How does 5-Bromo-2-iodopyridine contribute to the synthesis of important ligands in coordination chemistry?

A4: 5-Bromo-2-iodopyridine plays a crucial role in synthesizing ligands like 5,5′′-dibromo-2,2′:6′,2′′-terpyridine and 5,5′-dibromo-2,2′-bipyridine. These ligands are highly valuable in coordination chemistry. The synthesis involves palladium-catalyzed coupling reactions between 5-bromo-2-trialkylstannylpyridines and 5-Bromo-2-iodopyridine or dihalogenopyridines. [] Different palladium catalysts and reaction conditions have been investigated to optimize the yield and selectivity of these coupling reactions. []

Q5: What insights into the solid-state structure of 5-Bromo-2-iodopyridine are provided by crystallographic studies?

A5: Single-crystal X-ray diffraction analysis of 5-Bromo-2-iodopyridine reveals the presence of weak intermolecular N—H⋯N hydrogen bonding interactions within the crystal lattice. [] These interactions link the molecules into chains that extend along the z-axis of the crystal structure. [] This understanding of its solid-state packing provides valuable information for its utilization in material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)